Hexamethylquercetagetin, a polyketide-flavonoid, is known to have antioxidant properties . It’s a natural product commonly found in plants like Jasonia montana, Pallenis spinosa, Callicarpa pilosissima, and Citrus sp .
Hexamethylquercetagetin has been shown to have anti-inflammatory and anticancer properties . It has been specifically studied for its effects on cervical carcinoma .
Method of Application: In one study, a xenograft model was constructed by subcutaneously inoculating Ca Ski cells (a type of cervical cancer cell) into BALB/c nude mice . The relative protein expression of NF-κB p65, p-p65, IκBα, and p-IκBα were detected in Hexamethylquercetagetin treated cervical carcinoma cells with or without tumor necrosis factor (TNF)α stimulation, or representative tumors tissues in xenograft mice .
Results: Hexamethylquercetagetin was found to inhibit NF-κB-derived luciferase activity in Ca Ski and C-33 A cells and inhibit the relative NF-κB p-p65 and p-IκBα expression with or without TNFα stimulation . It also inhibited in vitro cell survival in a concentration-dependent manner and suppressed the tumor volume and weight in xenograft models . This suggests that Hexamethylquercetagetin could be considered as an NF-κB target remedy in future clinical practice .
Hexamethylquercetagetin is used in metabolomics research . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.
Hexamethylquercetagetin is also used in nutraceutical research . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.
Hexamethylquercetagetin is used in compound screening libraries . These libraries are collections of compounds that are used for high-throughput screening to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.
Hexamethylquercetagetin is also used in pharmaceutical research . This involves the discovery, development, and characterization of drugs and medications.
Hexamethylquercetagetin is a polymethoxylated flavonoid, specifically a flavone, with the chemical formula C21H22O8 and a molecular weight of approximately 402.39 g/mol. It is characterized by the presence of six methoxy groups attached to the quercetin backbone, which enhances its lipophilicity and biological activity compared to other flavonoids. This compound is primarily found in the peels of various citrus cultivars and exhibits significant antioxidant properties, making it a subject of interest in both food science and pharmacology .
The mechanism of action of HMQ is still under investigation. However, its potential biological activities are likely linked to its structure. The methoxy groups might influence its antioxidant properties, free radical scavenging abilities, and potential interactions with cellular signaling pathways [, ].
Some studies suggest HMQ may possess anti-inflammatory and anticancer properties, but more research is needed to understand its specific mechanisms [].
These reactions are significant for understanding its stability, reactivity, and potential transformations in biological systems .
Hexamethylquercetagetin exhibits a range of biological activities:
These activities highlight its potential therapeutic applications.
The synthesis of hexamethylquercetagetin can be achieved through several methods:
These methods provide avenues for both laboratory synthesis and natural extraction.
Hexamethylquercetagetin has several applications across various fields:
Interaction studies involving hexamethylquercetagetin have focused on its effects on various biological targets:
These studies are crucial for understanding how hexamethylquercetagetin exerts its biological effects.
Hexamethylquercetagetin shares structural similarities with other polymethoxylated flavonoids. Below is a comparison with some notable compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
3′-Hydroxy-7,8,4′,5′-tetramethoxyflavone | 133342-98-0 | Contains four methoxy groups; less hydrophobic. |
Heptamethoxyflavone | 1178-24-1 | Has seven methoxy groups; higher lipophilicity. |
Quercetin | 117-39-5 | Non-methoxylated form; more polar than hexamethylquercetagetin. |
Hexamethylquercetagetin is unique due to its six methoxy substitutions that significantly enhance its solubility and bioavailability compared to other flavonoids. This structural feature contributes to its potent antioxidant and anti-inflammatory activities, setting it apart from both quercetin and other polymethoxylated derivatives.